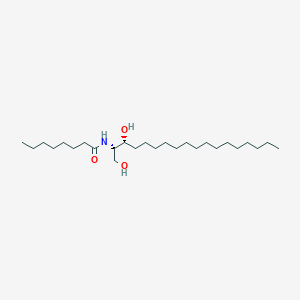

C8 Dihydroceramide

描述

属性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOFBZUQIUVJFS-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425011 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145774-33-0 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Role of C8 Dihydroceramide in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides were largely regarded as inert precursors to ceramides (B1148491) within the extensive and complex network of sphingolipid metabolism. However, a growing body of evidence has repositioned these molecules, including the short-chain analog N-octanoyl-D-erythro-sphinganine (C8 dihydroceramide), as critical bioactive lipids in their own right. This technical guide provides a comprehensive overview of the role of C8 dihydroceramide (B1258172) in orchestrating key cell signaling cascades. It delves into its synthesis, its impact on cellular processes such as autophagy and cell cycle arrest, and its intricate and often controversial role in apoptosis. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction to Dihydroceramides

Dihydroceramides are immediate precursors of ceramides in the de novo sphingolipid synthesis pathway.[1] The defining structural feature of a dihydroceramide is the absence of the 4,5-trans double bond in the sphingoid base backbone, a characteristic that distinguishes it from its more extensively studied ceramide counterparts.[2] The synthesis of dihydroceramides is initiated in the endoplasmic reticulum (ER) and is catalyzed by a family of six ceramide synthases (CerS), each with a preference for fatty acyl-CoAs of specific chain lengths.[3][4] Dihydroceramides are subsequently converted to ceramides by the enzyme dihydroceramide desaturase (DEGS1).[5] While once considered biologically inactive, it is now understood that the accumulation of dihydroceramides, including C8 dihydroceramide, can initiate distinct cellular signaling events.[1][6]

Core Signaling Functions of C8 Dihydroceramide

The accumulation of C8 dihydroceramide, either through exogenous administration or by inhibition of DEGS1, has been shown to modulate several critical cellular processes. These include the induction of autophagy, cell cycle arrest, and a complex role in apoptosis. A central mechanism underlying these effects appears to be the induction of ER stress.

Induction of Autophagy

A significant body of evidence points to the role of dihydroceramide accumulation in the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][7] This process can have both pro-survival and pro-death implications depending on the cellular context.[1] The induction of autophagy by dihydroceramides is often linked to the onset of ER stress.[1]

Cell Cycle Arrest

Studies have demonstrated that an increase in intracellular dihydroceramide levels can lead to cell cycle arrest, primarily at the G0/G1 phase.[6][8] This anti-proliferative effect is a key area of interest for cancer research. The mechanism appears to involve the hypophosphorylation of the retinoblastoma protein (pRb), a critical regulator of the G1/S transition.[8]

The Dichotomous Role in Apoptosis

The function of C8 dihydroceramide in apoptosis is multifaceted and context-dependent. Some studies suggest that dihydroceramides may counteract the pro-apoptotic actions of ceramides by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a crucial step in the intrinsic apoptotic pathway.[9] Conversely, other research indicates that the accumulation of dihydroceramides, particularly in combination with other stressors, can contribute to apoptotic cell death.[1]

Quantitative Data on C8 Dihydroceramide's Cellular Effects

The following tables summarize quantitative data from various studies investigating the effects of modulating C8 dihydroceramide levels.

| Cell Line | Treatment | Concentration | Effect | Reference |

| LNCaP (Prostate Cancer) | C8-ceramide | 1 µM | IC30 for proliferation inhibition | [10] |

| H1299 (Lung Cancer) | C8-ceramide | 10-50 µM | Dose-dependent inhibition of proliferation | [11] |

| BV-2 (Microglia) | C8-ceramide | 30 µM | Significant inhibition of proliferation | [12] |

| SMS-KCNR (Neuroblastoma) | C8-CPPC (DEGS1 inhibitor) | 0.5, 1, 2.5 µM | ~2.4, 8.4, and 4.8-fold increase in total endogenous dihydroceramides, respectively | [6] |

| SMS-KCNR (Neuroblastoma) | Fenretinide (DEGS1 inhibitor) | 0.5, 1, 2.5, 5, 10 µM | ~4, 14, 28, 45, and 67-fold increase in endogenous dihydroceramides, respectively | [6] |

Note: Data for C8-dihydroceramide is limited; some data for C8-ceramide and inhibitors of dihydroceramide desaturase are included to provide context.

Signaling Pathways and Experimental Workflows

Visualizing C8 Dihydroceramide Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by C8 dihydroceramide.

Caption: De Novo Sphingolipid Synthesis Pathway in the ER.

Caption: Cellular Signaling Pathways Modulated by C8 Dihydroceramide.

Key Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experiments used to study the effects of C8 dihydroceramide.

Caption: Workflow for MTT Cell Viability Assay.

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Caption: Workflow for Western Blot Analysis of Autophagy Markers.

Detailed Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][9][13]

Materials:

-

Cells cultured in a 96-well plate

-

C8 dihydroceramide stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of C8 dihydroceramide in complete cell culture medium. To avoid precipitation, perform a pre-dilution step by adding the stock solution to a small volume of medium while vortexing, then add this intermediate solution to the final volume of medium.[1]

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of C8 dihydroceramide or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the treatment period, add 10 µL of the MTT stock solution to each well.[1]

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[7][14][15]

Materials:

-

Cells cultured in 6-well plates or flasks

-

C8 dihydroceramide stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with various concentrations of C8 dihydroceramide for the desired time.

-

Harvest the cells by trypsinization, including any floating cells, and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15]

-

Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored at -20°C in 70% ethanol for several weeks.[15]

-

Centrifuge the fixed cells and wash the pellet twice with PBS.

-

Resuspend the cell pellet in PBS and add RNase A solution to a final concentration of 50 µg/mL.

-

Incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution to a final concentration of 50 µg/mL.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is used to detect changes in the levels of the autophagy-related proteins LC3 and p62/SQSTM1.[5]

Materials:

-

Cells cultured in plates or flasks

-

C8 dihydroceramide stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels (12-15% for optimal separation of LC3-I and LC3-II)[5]

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment with C8 dihydroceramide, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.[5]

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentration for all samples and add Laemmli sample buffer.

-

Denature the proteins by boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[5]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of an induction of autophagic flux.

Conclusion and Future Directions

The study of C8 dihydroceramide is a rapidly evolving field that is challenging the long-held dogma of dihydroceramides as mere inactive precursors. The evidence strongly suggests that C8 dihydroceramide is a bioactive lipid capable of initiating distinct signaling cascades that regulate fundamental cellular processes, including autophagy and cell cycle progression. Its role in apoptosis remains an area of active investigation, with its effects likely being highly dependent on the cellular context and the presence of other stimuli.

For researchers and drug development professionals, the modulation of dihydroceramide levels presents a novel therapeutic avenue, particularly in the context of cancer. The ability of C8 dihydroceramide to induce cell cycle arrest and autophagy warrants further exploration for its potential as an anti-cancer agent. Future research should focus on elucidating the precise molecular targets of C8 dihydroceramide, further dissecting the context-dependent nature of its effects on apoptosis, and conducting in vivo studies to validate its therapeutic potential. A deeper understanding of the signaling pathways governed by C8 dihydroceramide will undoubtedly pave the way for the development of innovative therapeutic strategies targeting sphingolipid metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Distinct effects of ceramide-generating pathways in prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Distinct effects of ceramide-generating pathways in prostate adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. researchgate.net [researchgate.net]

The Biological Activity of C8 Dihydroceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered an inert precursor to the bioactive sphingolipid ceramide, dihydroceramide (B1258172) (dhCer) has emerged as a critical signaling molecule in its own right. This in-depth technical guide focuses on the biological activities of N-octanoyl-sphinganine (C8 dihydroceramide), a short-chain, cell-permeable analog that has become an invaluable tool for elucidating the diverse roles of dihydroceramides in cellular processes. This document provides a comprehensive overview of the known biological effects of C8 dihydroceramide, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates.

Core Biological Activities of C8 Dihydroceramide

C8 dihydroceramide, and dihydroceramides in general, are implicated in a range of cellular responses, often in a context-dependent manner. Unlike ceramides (B1148491), which are potent inducers of apoptosis, the effects of dihydroceramides are more nuanced and can include the induction of autophagy, cell cycle arrest, and the modulation of cellular stress responses.[1] The biological activity of dihydroceramides is intrinsically linked to the activity of dihydroceramide desaturase (DEGS), the enzyme that converts dihydroceramide to ceramide by introducing a 4,5-trans double bond into the sphingoid backbone.[2][3] Inhibition of DEGS leads to the accumulation of endogenous dihydroceramides, a state that has been shown to trigger various cellular outcomes.

Autophagy

A growing body of evidence suggests a pivotal role for dihydroceramide accumulation in the induction of autophagy, a cellular process of self-digestion that can promote either cell survival or cell death.[1][4][5] Studies have shown that the accumulation of dihydroceramides, either through pharmacological inhibition of DEGS1 or by treatment with agents like Δ9-tetrahydrocannabinol (THC), can trigger cytotoxic autophagy in cancer cells. This process is linked to the destabilization of autolysosomes. It is important to note that dihydroceramide-induced autophagy can also be a pro-survival mechanism in certain contexts.[6] The precise mechanisms determining the switch between cytoprotective and cytotoxic autophagy remain an active area of investigation.

Cell Cycle Arrest

Accumulation of dihydroceramides has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 phase.[2][7] This effect is associated with a decrease in the phosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition. In human neuroblastoma cells, the partial loss of DEGS-1, leading to dihydroceramide accumulation, resulted in a significant increase in the percentage of cells in the G0/G1 phase.[2]

Endoplasmic Reticulum (ER) Stress

The de novo synthesis of sphingolipids, including dihydroceramide, occurs in the endoplasmic reticulum.[8] An accumulation of dihydroceramides within the ER can lead to ER stress and the activation of the unfolded protein response (UPR).[1] C8 dihydroceramide has been shown to mimic the induction of ER stress, leading to the activation of A20, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1] This suggests a role for dihydroceramides in modulating inflammatory responses through the induction of ER stress.

Apoptosis

While ceramides are well-established inducers of apoptosis, the role of dihydroceramides in this process is more complex. Some studies have suggested that dihydroceramides are biologically inactive in inducing apoptosis and can even inhibit ceramide-induced apoptosis.[2][9] For instance, both long- and short-chain dihydroceramides have been shown to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a critical step in ceramide-mediated apoptosis.[9] However, other research indicates that the accumulation of dihydroceramides, particularly in combination with other cellular stressors, can contribute to apoptotic cell death.

Quantitative Data on the Biological Activity of Dihydroceramides

The following tables summarize available quantitative data related to the biological effects of dihydroceramides. It is important to note that much of the existing quantitative data for short-chain sphingolipids focuses on C8-ceramide rather than C8-dihydroceramide. The data presented here primarily reflects the effects of endogenous dihydroceramide accumulation following the inhibition of dihydroceramide desaturase (DEGS).

| Cell Line | Treatment | Effect on Dihydroceramides | Biological Outcome | Reference |

| SMS-KCNR (human neuroblastoma) | C8-CPPC (DEGS1 inhibitor) 0.5 µM | ~2.4-fold increase in total endogenous dhCer | Inhibition of DEGS-1 activity | [2] |

| SMS-KCNR (human neuroblastoma) | C8-CPPC (DEGS1 inhibitor) 1 µM | ~8.4-fold increase in total endogenous dhCer | Inhibition of DEGS-1 activity | [2] |

| SMS-KCNR (human neuroblastoma) | C8-CPPC (DEGS1 inhibitor) 2.5 µM | ~4.8-fold increase in total endogenous dhCer | Inhibition of DEGS-1 activity | [2] |

| SMS-KCNR (human neuroblastoma) | DEGS-1 siRNA | Accumulation of endogenous dhCer | 72% of cells in G0/G1 phase (vs. 36% in control) | [2] |

| 3T3-L1 (preadipocytes) | C8-CPPC (DEGS1 inhibitor) 1 µmol/L | Increased dhCer/Cer ratio | Decreased expression of adipogenic and lipogenic genes | [7] |

| Cell Line | Treatment | IC50 | Biological Outcome | Reference |

| H1299 (human non-small cell lung cancer) | C8-ceramide | 22.9 µM (24h) | Anti-proliferation | [10] |

| MCF-7-HER2 (tamoxifen-resistant breast cancer) | C8-ceramide | Lower than parental MCF-7 | Increased cell death | [11] |

| MCF-7-TAM1 (tamoxifen-resistant breast cancer) | C8-ceramide | Lower than parental MCF-7 | Increased cell death | [11] |

| BV-2 (microglial cells) | 30 µM C8-ceramide | - | Significant inhibition of proliferation | [12] |

Key Signaling Pathways

C8 dihydroceramide and its endogenous counterparts modulate several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]

- 4. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocrine Therapy-Resistant Breast Cancer Cells Are More Sensitive to Ceramide Kinase Inhibition and Elevated Ceramide Levels Than Therapy-Sensitive Breast Cancer Cells [mdpi.com]

- 12. researchgate.net [researchgate.net]

The De Novo Synthesis of C8 Dihydroceramide: A Core Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the de novo synthesis pathway of C8 dihydroceramide (B1258172), a crucial intermediate in sphingolipid metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic cascade, its regulation, and its role in cellular signaling. The guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways to facilitate a deeper understanding of this metabolic process and its implications in health and disease.

Introduction to De Novo Dihydroceramide Synthesis

The de novo synthesis of dihydroceramides is the primary route for the production of all sphingolipids. This evolutionarily conserved pathway originates in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that build the sphingoid base backbone and attach a fatty acyl chain. The length of this acyl chain is a critical determinant of the biological function of the resulting ceramide and its downstream metabolites. This guide focuses specifically on the synthesis of C8 dihydroceramide (N-octanoyl-sphinganine), a short-chain dihydroceramide often used as an experimental tool to probe the roles of ceramides (B1148491) in cellular processes.

The Core Enzymatic Pathway

The de novo synthesis of C8 dihydroceramide proceeds through four key enzymatic steps:

-

Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. SPT is a multisubunit enzyme complex, and its activity is tightly regulated.

-

3-Ketodihydrosphingosine Reductase (KDSR): This enzyme reduces 3-ketodihydrosphingosine to sphinganine (B43673) (dihydrosphingosine) in an NADPH-dependent manner.

-

Ceramide Synthase (CerS): A family of six CerS enzymes (CerS1-6) catalyzes the acylation of sphinganine. Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths. For the synthesis of C8 dihydroceramide, a CerS with a preference for short-to-medium chain fatty acids, such as CerS5 or CerS6, would be involved in transferring an octanoyl group from octanoyl-CoA.

-

Dihydroceramide Desaturase (DES1): This enzyme introduces a 4,5-trans double bond into the sphinganine backbone of dihydroceramide to form ceramide.

Figure 1: De novo synthesis pathway of C8 Dihydroceramide.

Quantitative Data on Pathway Components

The following tables summarize key quantitative data for the enzymes involved in the C8 dihydroceramide de novo synthesis pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, enzyme source, and substrate used.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Source Organism/System | Reference |

| Serine Palmitoyltransferase (SPT) | L-serine | 1.2 mM | - | HEK293 cells | [1] |

| Palmitoyl-CoA | ~0.05-0.1 mM (optimal) | - | Mammalian | [1] | |

| 3-Ketodihydrosphingosine Reductase (KDSR) | 3-Ketodihydrosphingosine | Data not available | Data not available | Human | |

| Ceramide Synthase (CerS) | Sphinganine | 2-5 µM | - | Mammalian (overexpressed) | [2] |

| C8-CoA | Data not available | Data not available | - | ||

| Dihydroceramide Desaturase 1 (DES1) | C8-dihydroceramide | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol/min/mg | Rat liver microsomes | |

| NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min/mg | Rat liver microsomes |

Table 2: Reported Intracellular Concentrations of Dihydroceramides and Related Metabolites

| Metabolite | Cell/Tissue Type | Condition | Concentration/Level | Reference |

| Total Dihydroceramides | Human Plasma | Obese Type 2 Diabetic | Significantly higher than lean healthy controls | [3] |

| C20:0 Dihydroceramide | Human Plasma | Obese Type 2 Diabetic | - | [3] |

| 3-Ketodihydrosphingosine | Yeast (S. cerevisiae) | Basal | Comparable to dihydrosphingosine | [1] |

| Dihydroceramides | Keratinocytes | DES1 inhibition | 3.6-fold increase | [4] |

C8 Dihydroceramide and Cellular Signaling

While historically considered an inert precursor, recent studies have highlighted the bioactive roles of dihydroceramides, including C8 dihydroceramide. Accumulation of dihydroceramides has been linked to the induction of several cellular processes, most notably apoptosis and autophagy.

Induction of Apoptosis

Exogenous application of C8-ceramide, a direct metabolite of C8-dihydroceramide, is a well-established method to induce apoptosis in various cell lines. The accumulation of dihydroceramides can also trigger apoptotic pathways. The proposed mechanism involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and the activation of caspases. Specifically, ceramide-induced apoptosis often proceeds through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and the executioner caspase-3.[5] Some studies also suggest an involvement of the extrinsic pathway through caspase-8 activation.[6]

Figure 2: C8 Dihydroceramide-induced apoptotic signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of C8 dihydroceramide de novo synthesis and its cellular effects.

Quantification of C8 Dihydroceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of lipid species.

Materials:

-

Internal Standard: C17:0 Dihydroceramide

-

Solvents: Methanol (B129727), Chloroform, Water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system with a C8 or C18 reversed-phase column

Protocol:

-

Lipid Extraction:

-

Homogenize cell pellets or tissues in a mixture of chloroform:methanol (1:2, v/v).

-

Add the internal standard (e.g., C17:0 dihydroceramide) at a known concentration.

-

Perform a Bligh-Dyer or a modified Folch extraction to separate the lipid-containing organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mobile phase mixture.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the lipids using a reversed-phase column (e.g., C8 or C18) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect and quantify C8 dihydroceramide using multiple reaction monitoring (MRM) in positive ion mode. The transition would be specific for the precursor ion [M+H]+ of C8 dihydroceramide and a characteristic product ion.

-

-

Data Analysis:

-

Calculate the concentration of C8 dihydroceramide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of C8 dihydroceramide standard.

-

Figure 3: Experimental workflow for LC-MS/MS analysis.

Induction and Assessment of Apoptosis by C8-Ceramide

Materials:

-

Cell-permeable C8-ceramide

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Caspase-3 and Caspase-9 activity assay kits (fluorometric or colorimetric)

-

Antibodies for Western blotting (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2)

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of C8-ceramide (typically in the µM range) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining):

-

Harvest cells (including floating cells in the medium).

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Caspase Activity Assays:

-

Lyse treated and control cells.

-

Measure Caspase-3 and Caspase-9 activity using specific fluorogenic or colorimetric substrates according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Prepare protein lysates from treated and control cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved Caspase-3, Bax, and Bcl-2.

-

Use an appropriate secondary antibody and detect the protein bands using chemiluminescence.

-

Conclusion

The de novo synthesis of C8 dihydroceramide represents a fundamental biological process with significant implications for cellular signaling and disease. This technical guide provides a foundational understanding of the core pathway, its quantitative aspects, and its role in inducing apoptosis. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers investigating the multifaceted roles of sphingolipids in cellular function and pathology. Further research into the specific kinetics of the enzymes involved and the precise intracellular concentrations of these lipid species will continue to illuminate their complex roles in cellular homeostasis and disease.

References

- 1. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dihydroceramide-desaturase-1-mediated caspase 9 activation through ceramide plays a pivotal role in palmitic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emerging Role of C8 Dihydroceramide in Sphingolipid Metabolism: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 15, 2025 – Long considered an inert precursor in the intricate web of sphingolipid metabolism, C8 dihydroceramide (B1258172) is now emerging as a critical bioactive lipid, orchestrating cellular processes from apoptosis to autophagy. This technical guide offers an in-depth exploration of C8 dihydroceramide's role, providing researchers, scientists, and drug development professionals with a comprehensive resource on its metabolism, signaling functions, and the experimental methodologies crucial for its investigation.

Introduction to C8 Dihydroceramide

Dihydroceramides (dhCer) are immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1] The key structural distinction from ceramides is the absence of a 4,5-trans double bond in the sphingoid backbone.[2] C8 dihydroceramide, specifically, contains an eight-carbon fatty acid chain. While historically overshadowed by its well-studied successor, ceramide, recent research has illuminated the distinct and significant biological activities of dihydroceramides, including the C8 species.[1][3]

The Core of Sphingolipid Metabolism: Synthesis and Conversion

The synthesis of C8 dihydroceramide is a critical step within the endoplasmic reticulum (ER). The de novo pathway begins with the condensation of serine and palmitoyl-CoA.[4] The resulting sphinganine (B43673) is then acylated by a family of six ceramide synthases (CerS), which exhibit specificity for fatty acyl-CoA chain length. This acylation step produces dihydroceramide, including C8 dihydroceramide.[4]

The pivotal conversion of C8 dihydroceramide to C8 ceramide is catalyzed by the enzyme dihydroceramide desaturase (DES). This enzyme introduces the 4,5-trans double bond, a structural alteration that profoundly impacts the molecule's biophysical properties and signaling functions.[4]

Quantitative Data on C8 Dihydroceramide's Biological Effects

The following tables summarize key quantitative data from studies investigating the biological effects of C8 dihydroceramide and related molecules.

Table 1: Inhibitory Concentrations (IC50) of C8-Ceramide in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Treatment Conditions | Reference |

| H1299 | Human Non-Small Cell Lung Cancer | 22.9 | 24 hours | [5] |

| C6 | Rat Glioma | 32.7 (in DMSO) | Not specified | [5] |

| OV2008 | Human Ovarian Cancer | 41.69 (in DMSO), 0.45 (in Ethanol) | Not specified | [5] |

| HT-29 | Human Colon Adenocarcinoma | 42.16 (in DMSO), 0.45 (in Ethanol) | Not specified | [5] |

| MDA-MB-231 | Human Breast Cancer | 11.3 | Not specified | [5] |

| NCI/ADR-RES | Human Breast Cancer (Doxorubicin Resistant) | 86.9 | Not specified | [5] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by C8-Ceramide

| Cell Line | Effect | Concentration (µM) | Treatment Duration | Quantitative Result | Reference |

| H1299 | Apoptosis | 10 - 50 | 24 hours | Up to ~50% apoptotic cells | [6][7] |

| H1299 | G1 Cell Cycle Arrest | 10 - 50 | 24 hours | Dose-dependent increase in G1 phase population | [6][7] |

| AECII (Mouse Alveolar Type II) | Apoptosis | 80 | 24 hours | Up to 91.33% apoptotic cells | [5] |

Table 3: Kinetic Parameters of Dihydroceramide Desaturase (DES)

| Substrate | Apparent Km | Vmax | Source | Reference |

| C8-dhCer | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol/min | Rat liver microsomes | [8] |

| NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min | Rat liver microsomes | [8] |

Signaling Pathways Modulated by C8 Dihydroceramide

C8 dihydroceramide and its metabolic product, C8 ceramide, are implicated in a number of critical signaling pathways that regulate cell fate.

Apoptosis Induction

Exogenous C8-ceramide is a potent inducer of apoptosis in various cancer cell lines.[6] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptotic pathway.[6]

References

- 1. air.unimi.it [air.unimi.it]

- 2. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

C8 Dihydroceramide: A Bioactive Lipid Precursor in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydroceramides were considered biologically inert intermediates in the de novo synthesis of ceramides (B1148491). However, a growing body of research has unveiled their crucial roles as bioactive lipids in their own right, participating in and modulating a variety of cellular processes. This technical guide focuses on N-octanoyl-sphinganine (C8 dihydroceramide), a specific short-chain dihydroceramide (B1258172), and its function as a precursor to the well-studied bioactive lipid, C8 ceramide. This document will delve into its metabolism, its impact on critical signaling pathways such as apoptosis and autophagy, and provide detailed experimental protocols for its study.

Dihydroceramides are synthesized in the endoplasmic reticulum through the acylation of sphinganine (B43673) by ceramide synthases (CerS).[1] The key structural difference between dihydroceramide and ceramide is the absence of a 4,5-trans double bond in the sphingoid backbone of dihydroceramide.[2] This double bond is introduced by the enzyme dihydroceramide desaturase (DEGS), converting dihydroceramide to ceramide.[3][4][5] The balance between dihydroceramide and ceramide levels, often expressed as the dihydroceramide/ceramide ratio, is emerging as a critical determinant of cell fate.[6][7]

C8 Dihydroceramide Metabolism and the Role of Dihydroceramide Desaturase (DEGS)

The conversion of C8 dihydroceramide to C8 ceramide is a pivotal step in sphingolipid metabolism, catalyzed by dihydroceramide desaturase (DEGS1).[4][8] This enzyme is an iron-dependent oxidoreductase located in the endoplasmic reticulum that requires molecular oxygen and a reductant, typically NADH or NADPH, to introduce the 4,5-trans double bond.[9][10] The activity of DEGS1 is a critical control point in regulating the intracellular balance of dihydroceramides and ceramides.[8]

Inhibition of DEGS1, either pharmacologically or genetically, leads to an accumulation of dihydroceramides, including C8 dihydroceramide, and a decrease in ceramide levels.[6][7] This shift in the sphingolipid profile has profound effects on cellular function, implicating dihydroceramides in processes previously attributed solely to ceramides.

Visualizing the Metabolic Conversion

Caption: De novo synthesis of C8 dihydroceramide and its conversion to C8 ceramide.

Role of C8 Dihydroceramide in Cellular Signaling

While often used as a negative control for the bioactive C8 ceramide, accumulating evidence suggests that C8 dihydroceramide itself can actively participate in cellular signaling, primarily through the consequences of its accumulation following DEGS1 inhibition.

Autophagy

Increased levels of dihydroceramides have been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components.[4][11][12] This process can have both pro-survival and pro-death roles depending on the cellular context. Dihydroceramide accumulation can trigger endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) and subsequently leads to autophagy.[4][13] Specifically, the accumulation of dihydroceramides has been linked to the impairment of autophagic flux, leading to the accumulation of autophagosomes.[11]

Apoptosis

The role of dihydroceramides in apoptosis is more complex and appears to be context-dependent. While ceramides are generally considered pro-apoptotic, dihydroceramides have been shown to have anti-apoptotic effects by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway.[14] However, other studies suggest that the accumulation of dihydroceramides, particularly in the context of DEGS1 inhibition, can lead to cell cycle arrest and apoptosis.[7] For instance, inhibition of DEGS1 can lead to cell cycle arrest at the G0/G1 phase.[7]

Inflammation

Dihydroceramides have also been implicated in inflammatory responses. γ-Tocotrienol (a form of vitamin E) treatment in macrophages led to increased dihydroceramide levels and ER stress, which in turn activated A20, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1] Exogenous C8 dihydroceramide alone was able to mimic this effect, suggesting a direct role for dihydroceramides in downregulating NF-κB signaling.[1]

Visualizing C8 Dihydroceramide-Mediated Signaling

Caption: Signaling pathways influenced by C8 dihydroceramide accumulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to C8 dihydroceramide and its metabolic context.

Table 1: Kinetic Parameters of Dihydroceramide Desaturase (DEGS)

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |

| C8-dihydroceramide | 1.92 ± 0.36 | 3.16 ± 0.24 | [15] |

| NADH | 43.4 ± 6.47 | 4.11 ± 0.18 | [15] |

| N-octanoyl-D-erythro-sphinganine | 340 | Not Reported | [9] |

| NADH | 120 | Not Reported | [9] |

Table 2: Effects of Dihydroceramide Desaturase (DEGS1) Inhibitors on Dihydroceramide Levels

| Inhibitor | Cell Line | Concentration | Fold Increase in Total Dihydroceramides | Source |

| C8-CPPC | SMS-KCNR | 0.5 µM | ~2.4 | [16] |

| C8-CPPC | SMS-KCNR | 1.0 µM | ~8.4 | [16] |

| C8-CPPC | SMS-KCNR | 2.5 µM | ~4.8 | [16] |

| C8-CPPC | 3T3-L1 preadipocytes | 1 µmol/L | Not directly quantified, but shown to increase | [6] |

Table 3: IC50 Values of C8-Ceramide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source |

| H1299 | Non-small-cell lung cancer | ~30 (at 48h) | [17] |

Note: While this table refers to C8-ceramide, it provides context for the concentrations at which its precursor, C8 dihydroceramide, might be studied.

Experimental Protocols

This section provides detailed methodologies for key experiments involving C8 dihydroceramide.

Protocol 1: Cell Culture Treatment with C8 Dihydroceramide

Objective: To introduce C8 dihydroceramide into cultured cells to study its biological effects.

Materials:

-

C8 dihydroceramide (powder)

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells in multi-well plates or flasks

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation and Cell Treatment:

-

Thaw an aliquot of the C8 dihydroceramide stock solution at room temperature.

-

On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. To avoid precipitation, it is recommended to add the stock solution to the medium while gently vortexing.[18]

-

The final concentration of the solvent (DMSO or ethanol) in the culture medium should be kept low (e.g., ≤ 0.1%) to minimize solvent-induced toxicity.[18]

-

Remove the existing medium from the cultured cells and replace it with the medium containing C8 dihydroceramide.

-

Include a vehicle control (medium with the same final concentration of the solvent) in all experiments.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[18]

-

Protocol 2: Analysis of Dihydroceramides and Ceramides by LC-MS/MS

Objective: To quantify intracellular levels of C8 dihydroceramide and other sphingolipids.

Materials:

-

Cell pellets

-

Internal standard (ISTD) solution (containing deuterated dihydroceramide and ceramide standards, e.g., dihydroceramide d18:0/C8:0, ceramide d18:1/C8:0)[4]

-

Butanol/Methanol (B129727) (BuMe) or other suitable extraction solvents[4][20]

Procedure:

-

Lipid Extraction:

-

Homogenize cell pellets in an appropriate extraction solvent containing the internal standard solution.[4][23]

-

A common method involves a one-phase extraction with a mixture of methanol and dichloromethane.[24]

-

Sonicate the samples in an ultrasonic bath on ice to ensure complete cell lysis and lipid extraction.[4]

-

Centrifuge the samples to pellet cell debris.[4]

-

Transfer the supernatant containing the lipid extract to a new tube or vial for analysis.[4][23]

-

-

LC-MS/MS Analysis:

-

Inject the lipid extract onto a reverse-phase column (e.g., C8 or C18).[20][21]

-

Perform chromatographic separation using an appropriate mobile phase gradient. For example, a mixture of methanol and 2-propanol with ammonium (B1175870) bicarbonate buffer can be used.[20]

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target sphingolipids and internal standards.[20][23]

-

Quantify the analytes by comparing the peak area ratios of the endogenous lipids to their corresponding internal standards against a calibration curve.[24]

-

Protocol 3: Autophagy Assessment by LC3-II Western Blot

Objective: To determine the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer or a similar lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin or GAPDH) is used as an indicator of autophagy induction. An increase in this ratio suggests an accumulation of autophagosomes.

-

Visualizing the Experimental Workflow

Caption: General experimental workflow for studying C8 dihydroceramide effects.

Conclusion

C8 dihydroceramide, once viewed merely as a precursor, is now recognized as a significant player in cellular signaling. Its accumulation, often a consequence of dihydroceramide desaturase inhibition, can trigger profound cellular responses, including autophagy, apoptosis, and modulation of inflammatory pathways. Understanding the distinct roles of C8 dihydroceramide and its downstream product, C8 ceramide, is crucial for elucidating the complexities of sphingolipid-mediated signaling. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting dihydroceramide metabolism in various diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. metabolon.com [metabolon.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

- 6. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conversion of dihydroceramide into ceramide: involvement of a desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

- 14. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 24. Serum dihydroceramides correlate with insulin sensitivity in humans and decrease insulin sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of C8 Dihydroceramide: From Inert Precursor to Bioactive Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, dihydroceramides (dhCer), the immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, were largely considered biologically inert intermediates. The short-chain, cell-permeable analog, C8 dihydroceramide (B1258172) (N-octanoylsphinganine), was primarily utilized as a negative control in experiments to highlight the bioactivity of its unsaturated counterpart, C8 ceramide.[1][2] However, a paradigm shift has occurred. Recent research has illuminated that the accumulation of endogenous dihydroceramides plays a crucial role in a variety of fundamental cellular processes, including autophagy, apoptosis, cell cycle arrest, and endoplasmic reticulum (ER) stress.[3][4]

This technical guide provides a comprehensive overview of the discovery of C8 dihydroceramide's cellular functions, distinguishing between its role as an experimental tool and the broader implications of endogenous dihydroceramide accumulation. We will delve into the core signaling pathways, present quantitative data from key studies, provide detailed experimental protocols, and offer visualizations to clarify complex biological relationships, serving as a critical resource for professionals in biomedical research and drug development.

The De Novo Sphingolipid Synthesis Pathway

To understand the function of C8 dihydroceramide, it is essential to locate it within its metabolic context. Dihydroceramides are synthesized in the endoplasmic reticulum through the de novo pathway. The process begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of dihydroceramide, which is then desaturated by dihydroceramide desaturase (DES) to form ceramide.[5][6][7] Ceramide serves as a central hub for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[7][8]

Core Cellular Functions and Signaling Pathways

While early studies using exogenous short-chain dihydroceramides suggested they were biologically inactive[9], subsequent research using genetic and pharmacological inhibition of the DES1 enzyme has been pivotal. By blocking the conversion of dihydroceramide to ceramide, these tools induce the accumulation of various endogenous dihydroceramide species, unveiling their roles in cellular signaling.

Autophagy

The accumulation of dihydroceramides is a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[4][10] This has been observed in various cancer cell lines treated with DES1 inhibitors like resveratrol (B1683913) or XM462, which cause dihydroceramide buildup and subsequent autophagy induction.[11] However, the role of this autophagic response can be context-dependent, promoting either cell survival or cell death.[12][13] In some cancer models, dihydroceramide accumulation mediates cytotoxic autophagy by promoting lysosomal membrane permeabilization and the release of cathepsins, ultimately leading to apoptosis.[13] Conversely, in other contexts, autophagy serves as a pro-survival response to the stress induced by dihydroceramide accumulation.[11] Some studies suggest that dihydroceramide desaturase inhibitors can activate autophagy through both dihydroceramide-dependent and independent pathways.[10]

Cell Cycle Arrest

A key function uncovered for dihydroceramides is the regulation of cell cycle progression. The inhibition of DES1, either by siRNA or pharmacological agents like fenretinide, leads to the accumulation of endogenous dihydroceramides and subsequent cell cycle arrest at the G0/G1 phase.[14] This effect was observed in human neuroblastoma cells and was accompanied by a significant decrease in the phosphorylation of the retinoblastoma protein (pRb).[14] The hypophosphorylation of pRb, a critical step for G1 arrest, appears to be mediated by protein phosphatase 1 (PP1).[14] These findings established a novel biological function for dihydroceramides in controlling cell proliferation.[14]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is the primary site of de novo sphingolipid synthesis.[15] The accumulation of dihydroceramides, particularly due to DES1 inhibition, can trigger ER stress and the unfolded protein response (UPR).[4][11][15] Exogenously applied C8 dihydroceramide has been shown to mimic the induction of ER stress.[4] The retention of highly saturated dihydroceramides in the ER membrane is thought to alter its physical properties, leading to ER expansion and swelling, which disrupts glial cell function in the nervous system.[15] Persistent ER stress can, in turn, activate downstream signaling pathways leading to apoptosis or autophagy.[16]

Apoptosis

While ceramides are well-established inducers of apoptosis, the role of dihydroceramides is more complex.[3][11] Early studies found that short-chain dhCer analogs did not induce apoptosis, unlike their ceramide counterparts.[9] However, the accumulation of endogenous dihydroceramides through DES1 inhibition can contribute to apoptosis, often downstream of other stress responses like ER stress.[4][11] In some contexts, dihydroceramides have even been reported to counteract the pro-apoptotic actions of ceramides by inhibiting ceramide-mediated pore formation at the outer mitochondrial membrane.[4]

Separately, studies using the related compound C8-ceramide have shown it induces apoptosis through the overproduction of reactive oxygen species (ROS) and a switch in the expression of superoxide (B77818) dismutases (SOD1 to SOD2) in lung cancer cells.[17][18] While C8 dihydroceramide is often the negative control in these experiments, the metabolic interplay and potential for intracellular conversion must be considered.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of dihydroceramides and related compounds.

Table 1: Effects of C8-Ceramide and Dihydroceramide Desaturase (DES) Inhibitors on Cellular Processes

| Compound/Condition | Cell Line | Concentration | Effect | Quantitative Measurement | Reference |

| C8-Ceramide | Mouse Lung Endothelial | Not specified | Increase in dhCer | 75% increase (4.8 to 8.5 nmol/mmol lipid Pi) | [19] |

| C8-Ceramide | H1299 (Lung Cancer) | 10 - 50 µM | G1 Cell Cycle Arrest | Dose-dependent increase in G1 population | [17][20] |

| C8-Ceramide | H1299 (Lung Cancer) | 10 - 50 µM | Apoptosis | Dose-dependent increase in Annexin V+ cells | [17] |

| C8-CPPC (DES Inhibitor) | SMS-KCNR (Neuroblastoma) | 0.1 - 2.5 µM | Inhibition of DES Activity | Dose-dependent decrease in product conversion | [14][21] |

| DEGS1 siRNA | SMS-KCNR (Neuroblastoma) | Not applicable | Cell Growth Inhibition | Significant reduction in cell proliferation | [14] |

| DEGS1 siRNA | 3T3-L1 (Preadipocytes) | Not applicable | Apoptosis | 6.3% increase in apoptosis | [22] |

| C8-CPPC (DES Inhibitor) | 3T3-L1 (Preadipocytes) | 1 µmol/L | Impaired Adipogenesis | Decreased expression of PPARγ and C/EBPβ | [22][23] |

Table 2: IC₅₀ Values of Dihydroceramide Desaturase (DES1) Inhibitors

| Inhibitor | System | IC₅₀ | Reference |

| Fenretinide (4-HPR) | Rat Liver Microsomes | 2.32 µM | [24] |

| Celecoxib | Intact Cells | ~80 µM | [9] |

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results in sphingolipid research. The lipophilic nature of C8 dihydroceramide requires careful preparation for cell culture experiments.

Protocol 1: Preparation and Application of C8 Dihydroceramide in Cell Culture

This protocol describes the standard procedure for preparing a stock solution and treating cultured cells.

-

Materials :

-

C8 Dihydroceramide powder (MW: 399.64 g/mol for C8 dhCer)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells in multi-well plates or flasks

-

-

Procedure :

-

Stock Solution Preparation (10 mM) :

-

Bring the C8 dihydroceramide powder to room temperature before opening the vial to prevent condensation.

-

To prepare 1 mL of a 10 mM stock solution, dissolve 3.9964 mg of C8 dihydroceramide in 1 mL of sterile DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C.

-

-

Cell Treatment :

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform a serial dilution of the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50 µM). It is critical to add the DMSO stock dropwise into the medium while vortexing or swirling to prevent precipitation.[25]

-

Remove the existing medium from the cultured cells.

-

Add the medium containing the final concentrations of C8 dihydroceramide.

-

Crucially , include a vehicle-only control containing the same final concentration of DMSO as the highest treatment dose (typically ≤0.1%) to account for any solvent effects.[25]

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

-

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of C8 dihydroceramide concentrations and a vehicle control as described in Protocol 1.

-

After the incubation period (e.g., 24-72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

-

Procedure :

-

Treat cells with C8 dihydroceramide for the desired time.

-

Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells immediately by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

-

Role in Drug Development

The discovery of dihydroceramides as bioactive lipids has opened new avenues for therapeutic intervention, particularly in oncology. Since the accumulation of dihydroceramides can induce cell cycle arrest and cytotoxic autophagy, inhibitors of dihydroceramide desaturase (DES1) are being explored as potential anti-cancer agents.[3][24] Fenretinide, a synthetic retinoid that inhibits DES1, has been in clinical trials for its chemotherapeutic properties.[9][24] Targeting this enzymatic checkpoint offers a strategy to selectively elevate pro-death or anti-proliferative sphingolipids within cancer cells.

Conclusion

The narrative surrounding C8 dihydroceramide has evolved from its designation as an inert molecule to the recognition of its class—dihydroceramides—as critical signaling lipids. While exogenous C8 dihydroceramide remains a valuable negative control, the cellular accumulation of endogenous dihydroceramides, driven by the inhibition of DES1, potently triggers fundamental responses such as autophagy, cell cycle arrest, and ER stress. This guide provides the foundational knowledge, quantitative context, and methodological framework necessary for researchers and drug development professionals to explore the complex and promising biology of dihydroceramides. Understanding these pathways is paramount for harnessing the therapeutic potential of modulating sphingolipid metabolism in diseases ranging from cancer to metabolic disorders.

References

- 1. amsbio.com [amsbio.com]

- 2. scbt.com [scbt.com]

- 3. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. metabolon.com [metabolon.com]

- 6. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 24. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

C8 dihydroceramide involvement in ER stress pathways

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linking the unfolded protein response to bioactive lipid metabolism and signalling in the cell non‐autonomous extracellular communication of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

mechanism of C8 dihydroceramide-induced autophagy

An In-depth Technical Guide on the Core Mechanism of C8 Dihydroceramide-Induced Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides (dhCer), once considered mere inactive precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are now recognized as critical bioactive signaling molecules. Their accumulation, particularly of specific acyl-chain length species, has been definitively linked to the induction of autophagy, a fundamental cellular catabolic process. Exogenous short-chain analogs, such as C8 dihydroceramide (B1258172) (C8-dhCer), are invaluable tools for elucidating these mechanisms. This technical guide provides a comprehensive overview of the core mechanisms by which C8-dhCer induces autophagy, details key experimental protocols for its study, presents quantitative data from seminal research, and offers visual representations of the critical signaling pathways and workflows.

Core Mechanism of Dihydroceramide-Induced Autophagy

The induction of autophagy by dihydroceramides is a multifaceted process primarily initiated by their accumulation, which can be achieved experimentally by adding exogenous short-chain dhCer analogs or by inhibiting the enzyme Dihydroceramide Desaturase 1 (DES1).[1][2] DES1 is responsible for converting dihydroceramide to ceramide by introducing a critical double bond into the sphingoid backbone.[2] Its inhibition leads to a buildup of various endogenous dhCer species.[1] The core mechanism involves the activation of Endoplasmic Reticulum (ER) stress and the modulation of the pivotal AKT/mTORC1 signaling axis.

The De Novo Sphingolipid Synthesis Pathway

Dihydroceramides are key intermediates in the de novo synthesis of all sphingolipids, a pathway that begins in the ER. The inhibition of DES1 is a common strategy to induce the accumulation of endogenous dihydroceramides.[1][2]

Caption: The de novo sphingolipid synthesis pathway in the ER.

ER Stress and the Unfolded Protein Response (UPR)

A primary consequence of dihydroceramide accumulation is the induction of ER stress.[1][3] This occurs because the altered lipid composition of the ER membrane, due to the replacement of ceramides with dihydroceramides, can disrupt ER homeostasis and lead to the accumulation of unfolded or misfolded proteins.[2] This stress activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER function or, if the stress is too severe, trigger cell death.[4] Key UPR pathways activated by dhCer include:

-

PERK Pathway : Leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis while promoting the translation of specific stress-response proteins like ATF4.

-

IRE1 Pathway : Results in the splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor that upregulates genes involved in protein folding and degradation.[3]

Both of these UPR branches are well-established triggers for the induction of autophagy.[4][5]

Inhibition of the AKT-mTORC1 Axis

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) kinase is a master negative regulator of autophagy.[6] Under nutrient-rich conditions, the PI3K-AKT pathway activates mTORC1, which in turn phosphorylates and inhibits the ULK1 complex, a critical initiator of autophagy.[7]

Accumulation of dihydroceramides has been shown to suppress the activity of the AKT-mTORC1 signaling pathway.[6][8] One proposed mechanism involves an ER stress-induced protein, TRIB3 (Tribbles pseudokinase 3). TRIB3 can bind to and inhibit AKT, thereby preventing the activation of mTORC1 and relieving its inhibitory effect on the ULK1 complex, leading to autophagy initiation.[6]

Caption: Core signaling pathways of C8-dhCer-induced autophagy.

Quantitative Data on Dihydroceramide-Induced Autophagy

The following table summarizes quantitative findings from studies investigating the effects of dihydroceramide accumulation on autophagy markers.

| Cell Line | Treatment/Condition | Concentration | Time | Measured Effect | Result | Citation(s) |

| U87MG Glioma | THC (induces dhCer) | 12 µM | 12 h | C16-Ceramide:C16-Dihydroceramide Ratio | ~50% decrease | [8] |

| U87MG Glioma | GT11 (DES1 inhibitor) | 10 µM | 12 h | C16-Ceramide:C16-Dihydroceramide Ratio | ~60% decrease | [8] |

| U87MG Glioma | THC (in vivo xenograft) | 15 mg/kg | 14 days | C16-Ceramide:C16-Dihydroceramide Ratio | ~40% decrease | [8] |

| HCG27 Gastric Carcinoma | XM462 (DES1 inhibitor) | 10 µM | 24 h | Dihydroceramide Levels | Transient early increase | [3] |

| HCG27 Gastric Carcinoma | C6-Dihydroceramide | 10 µM | 24 h | LC3-II Levels | Significant increase | [3] |

| T98G, U87MG Glioblastoma | Various DES1 inhibitors | 5-20 µM | 24-48 h | LC3-II Levels | Concomitant increase with dhCer levels | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of C8-dhCer-induced autophagy. Below are protocols for key experiments.

General Workflow

A typical experimental workflow involves treating cells to induce dhCer accumulation, followed by harvesting for various downstream analyses to measure dhCer levels and assess autophagy.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of endoplasmic reticulum stress-induced autophagy on cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential regulation of autophagy and cell viability by ceramide species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

C8 Dihydroceramide: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules regulating a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] For many years, ceramides (B1148491) have been the central focus of sphingolipid research, recognized for their roles as tumor-suppressor lipids.[2] Their precursors, dihydroceramides (dhCer), were often considered inert metabolic intermediates in the de novo sphingolipid synthesis pathway.[3][4] However, emerging evidence has robustly challenged this view, establishing dihydroceramides as bioactive lipids in their own right.[3][5] Accumulation of specific dihydroceramide (B1258172) species, including those with C8 acyl chains, has been demonstrated to trigger distinct cellular responses, such as autophagy, endoplasmic reticulum (ER) stress, and notably, cell cycle arrest.[3][4][5]

This technical guide provides an in-depth exploration of the mechanisms by which C8 dihydroceramide and its related endogenous species induce cell cycle arrest. It details the underlying signaling pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and discusses the implications for cancer biology and therapeutic development.

The Core Mechanism: Dihydroceramide Desaturase Inhibition and G0/G1 Arrest